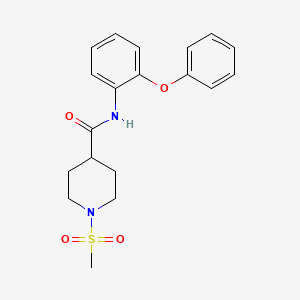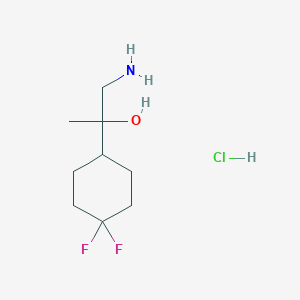
1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a chemical compound that has gained attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring, a phenoxyphenyl group, and a carboxamide group attached to a methylsulfonyl substituent. Its intricate structure allows for diverse chemical reactions and interactions, making it a compound of interest for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide involves several steps:
Formation of Piperidine Ring: : Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of Phenoxyphenyl Group: : The 2-phenoxyphenyl group is typically introduced via nucleophilic substitution or coupling reactions.
Incorporation of Methylsulfonyl Group: : This step often involves the use of methylsulfonyl chloride (CH3SO2Cl) under basic conditions to form the desired sulfonyl group.
Formation of Carboxamide Group: : Finally, the carboxamide group can be introduced through amidation reactions, using appropriate reagents such as carboxylic acids and amines.
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. Batch or continuous flow reactors may be employed, and reaction conditions are optimized to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfone derivatives, using oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: : Reduction reactions may involve the conversion of the carboxamide group to primary amines under reductive conditions, using reagents such as lithium aluminum hydride (LiAlH4).
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminum hydride, sodium borohydride (NaBH4).
Substitution: : Halogens, strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: Biologically, this compound may serve as a ligand for binding to specific proteins or receptors, making it valuable in the study of biochemical interactions and pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its chemical properties enable it to function as a precursor in the synthesis of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide exerts its effects is closely related to its molecular structure and interactions with biological targets. The piperidine ring and phenoxyphenyl group facilitate binding to specific proteins or receptors, initiating a cascade of biochemical events. This binding may influence molecular pathways involved in signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to other similar compounds, 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups and their spatial arrangement. This uniqueness allows it to engage in a wider range of chemical reactions and biological interactions.
Similar Compounds:1-(methylsulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
1-(ethylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-phenyl)piperidine-4-carboxamide
Each of these compounds shares some structural features with this compound but differs in specific substituents or functional groups, leading to variations in their chemical properties and applications.
That covers all the key aspects of this compound. Let me know if there's anything specific you'd like to delve into further!
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-11-15(12-14-21)19(22)20-17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHESKKPLAWQBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[(2-ethoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2967429.png)
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)



![N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2967439.png)



![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)
![rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans](/img/structure/B2967448.png)

